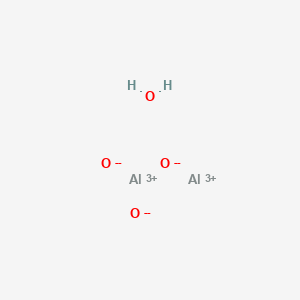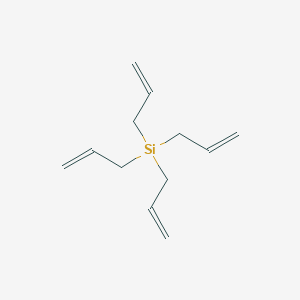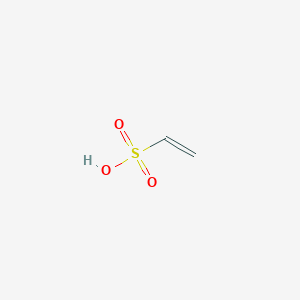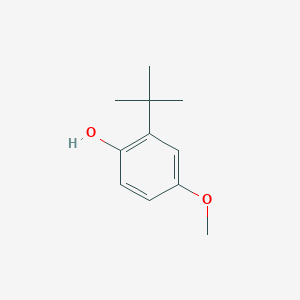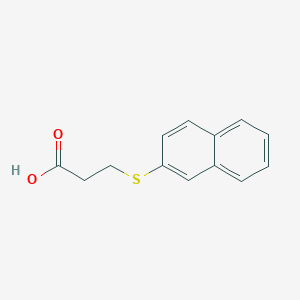
3-(2-Naphthylthio)propionic acid
概要
説明
3-(2-Naphthylthio)propionic acid is an organic compound with the molecular formula C₁₃H₁₂O₂S and a molecular weight of 232.298 g/mol . It is characterized by the presence of a naphthyl group attached to a propionic acid moiety through a thioether linkage.
作用機序
Target of Action
The primary target of 3-(2-Naphthylthio)propionic acid (NPA) is Protein Disulfide Isomerase (PDI) . PDI is an enzyme crucial for protein folding and quality control .
Mode of Action
NPA inhibits PDI by binding to its active site, hindering the enzyme’s catalytic function . This inhibition disrupts proper protein folding, leading to endoplasmic reticulum (ER) stress .
Biochemical Pathways
NPA affects the protein folding pathway in the ER . When PDI’s activity is impeded, misfolded proteins accumulate in the ER, prompting the unfolded protein response (UPR) . Additionally, NPA modulates redox signaling pathways by regulating the functioning of glutathione peroxidase and thioredoxin reductase .
Result of Action
The accumulation of misfolded proteins in the ER due to NPA’s inhibition of PDI triggers the UPR, which can culminate in cell death . This indicates that NPA can have significant molecular and cellular effects.
生化学分析
Biochemical Properties
As a thiol-containing compound, it bears structural resemblance to cysteine, an essential amino acid vital for protein synthesis
Molecular Mechanism
It is known that thiol-containing compounds can play a role in redox signaling pathways by regulating the functioning of certain enzymes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Naphthylthio)propionic acid typically involves the reaction of 2-naphthalenethiol with 3-chloropropionic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 2-naphthalenethiol attacks the electrophilic carbon of the 3-chloropropionic acid, resulting in the formation of the thioether linkage .
Reaction Conditions:
Reagents: 2-naphthalenethiol, 3-chloropropionic acid
Solvent: Typically anhydrous ethanol or methanol
Catalyst: Sodium hydroxide or potassium hydroxide
Temperature: Reflux conditions (approximately 80-100°C)
Duration: Several hours (typically 4-6 hours)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .
化学反応の分析
Types of Reactions
3-(2-Naphthylthio)propionic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: dichloromethane; temperature: 0-25°C.
Reduction: Lithium aluminum hydride; solvent: anhydrous ether; temperature: 0-25°C.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation; solvent: acetic acid; temperature: 0-50°C.
Major Products Formed
Oxidation: Formation of 3-(2-Naphthylsulfinyl)propionic acid or 3-(2-Naphthylsulfonyl)propionic acid.
Reduction: Formation of 3-(2-Naphthylthio)propanol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
科学的研究の応用
3-(2-Naphthylthio)propionic acid has broad applications in scientific research, including:
類似化合物との比較
Similar Compounds
- 3-(2-Naphthylmercapto)propionic acid
- 3-(2-Naphthylsulfinyl)propionic acid
- 3-(2-Naphthylsulfonyl)propionic acid
Uniqueness
3-(2-Naphthylthio)propionic acid is unique due to its specific thioether linkage, which imparts distinct chemical and biological properties. Unlike its sulfinyl and sulfonyl analogs, the thioether group in this compound provides a balance between stability and reactivity, making it a versatile compound for various applications .
特性
IUPAC Name |
3-naphthalen-2-ylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c14-13(15)7-8-16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQJAJQNGNSZFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333767 | |
| Record name | 3-(2-Naphthylthio)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141-45-3 | |
| Record name | 3-(2-Naphthylthio)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


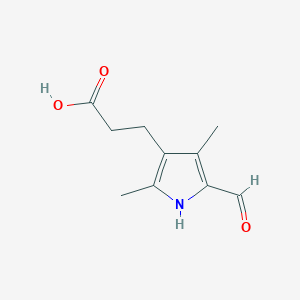

![2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid](/img/structure/B74120.png)


